Lumateperone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIHACBCFLJET-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201101217 | |
| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313369-37-8, 313368-91-1 | |
| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313369-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumateperone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313368911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumateperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUMATEPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BSQ12069 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Classic Fischer Indole Cyclization
The foundational method involves condensing 2-bromophenylhydrazine (8 ) with 4-piperidone monohydrate hydrochloride (9 ) under acidic conditions to form a tricyclic indole intermediate (14 ). Key steps include:
-
Hydrazone Formation : Reaction of 8 and 9 in trifluoroacetic acid (TFA) yields a phenylhydrazone.
-
[3,-Sigmatropic Rearrangement : Thermal or acidic conditions induce a Cope rearrangement, forming an imine intermediate.
-
Cyclization : Intramolecular attack of the indole nitrogen generates the tetracyclic core (14 ).
Critical Parameters :
Reductive Amination and Resolution
Intermediate 14 undergoes reductive amination using triethylsilane (EtSiH) in TFA, producing cis-racemic indoline (15 ). Chiral resolution with (R)-mandelic acid achieves enantiomeric excess (>99% ee):
-
Diastereomeric Salt Formation : 15 reacts with (R)-mandelic acid in methanol, preferentially crystallizing the (4aS,9bR)-enantiomer.
-
Freebase Isolation : Treatment with aqueous NaOH liberates the enantiopure cis-indoline (16 ).
Palladium-Catalyzed Cyclization Approaches
C–N Bond Formation
A scalable route employs palladium-catalyzed cyclization to construct the tetracyclic core:
-
Alkylation : Ethyl chloroformate reacts with enantiopure indoline (16 ) to form 17 .
-
Cyclization : Pd(OAc)/Xantphos catalyzes intramolecular C–N coupling, yielding 18 (71% yield).
-
Lactam Reduction : NaBH reduces the lactam carbonyl to 19 , avoiding borane·THF.
Advantages :
Industrial-Scale Synthesis Innovations
Kilogram-Scale Process
A 2021 optimized route achieves 31% overall yield on multi-kilogram batches:
| Step | Reaction | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Fischer Indole Synthesis | TFA, EtSiH, CHCl | 89% | 98% |
| 2 | Diastereomeric Resolution | (S)-Mandelic acid, MeOH | 41% | >99% ee |
| 3 | Alkylation/Cyclization | Pd(OAc), DavePhos, toluene | 71% | 97% |
Quinoxaline-Derived Route
Using inexpensive quinoxaline (24 ) as a starting material, this method avoids costly intermediates:
-
N-Trifluoroacetylation : TFAA reacts with 24 to form 25 .
-
Fischer Synthesis : Condensation with ethyl 4-oxopiperidine-1-carboxylate (5 ) yields tetracyclic lactam 26 .
Cost Efficiency :
Final Alkylation and Salt Formation
Sidechain Introduction
Enantiopure intermediate 16 undergoes N-alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one (11 ) in dioxane/KI/DIPEA:
Tosylate Salt Preparation
This compound freebase is treated with p-toluenesulfonic acid (p-TsOH) in ethyl acetate to form the tosylate salt:
Analytical Method Validation
UV spectrophotometry (λ = 243 nm) ensures quality control:
| Parameter | Value |
|---|---|
| Linearity | 5–45 µg/mL (R = 0.9999) |
| LOD | 1.2 µg/mL |
| LOQ | 3.6 µg/mL |
| Precision (%RSD) | <2% |
Forced degradation studies confirm method robustness:
| Condition | Degradation |
|---|---|
| 0.1N HCl (1hr) | 3.45% |
| 0.1N NaOH (1hr) | 9.74% |
| Dry Heat (50°C) | 17.84% |
Chemical Reactions Analysis
Types of Reactions: Lumateperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions involve the conversion of this compound intermediates to more stable forms using reducing agents like sodium cyanoborohydride.
Substitution: Substitution reactions can occur at different positions on the this compound molecule, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium cyanoborohydride and borane-tetrahydrofuran complex are frequently used.
Substitution: Halogenating agents like chlorine or bromine and alkylating agents such as methyl iodide are commonly employed.
Major Products: The major products formed from these reactions include various this compound derivatives, which can be further modified for specific applications .
Scientific Research Applications
Lumateperone has a wide range of scientific research applications:
Mechanism of Action
Lumateperone exerts its effects through a unique mechanism involving multiple neurotransmitter systems. It acts as a potent antagonist at serotonin 5-HT2A receptors and a serotonin transporter inhibitor. Additionally, it functions as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors. This compound also modulates glutamatergic N-methyl-D-aspartate receptors through dopamine D1 receptor-dependent pathways .
Comparison with Similar Compounds
Comparison with Similar Antipsychotics
Efficacy in Schizophrenia
Lumateperone’s efficacy was established in three Phase 3 trials (NCT020469155, NCT01499563, NCT03249376) using the Positive and Negative Syndrome Scale (PANSS) . Key findings include:
- This compound demonstrated comparable efficacy to risperidone but with fewer metabolic side effects .
Mechanism of Action
- This compound : 60-fold higher affinity for 5-HT2A vs. D2 receptors, presynaptic D2 agonism, and glutamatergic modulation via mTOR pathway .
- Risperidone/Paliperidone : Strong D2 antagonism with 5-HT2A antagonism; higher risk of hyperprolactinemia and EPS .
- Olanzapine : Broad receptor affinity (H1, M1, etc.), leading to weight gain and metabolic syndrome .
Beyond Schizophrenia
- Bipolar Depression : this compound showed a 51.1% MADRS response rate (vs. 36.7% for placebo) in a Phase 3 trial .
Limitations
- Short-Term Data : Most trials lasted ≤6 weeks; long-term safety and efficacy require further validation .
- Regional Bias : Early safety data (e.g., FAERS database) are U.S.-centric, limiting global generalizability .
- Drug Interactions : CYP3A4 inducers (e.g., carbamazepine) reduce this compound exposure, necessitating dose adjustments .
Biological Activity
Lumateperone (brand name Caplyta) is a novel antipsychotic medication approved for the treatment of schizophrenia in adults. Its unique pharmacological profile distinguishes it from traditional antipsychotics, particularly through its multifaceted mechanism of action, which includes partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and underlying mechanisms through various studies and clinical trials.
This compound exhibits a complex mechanism of action that involves:
- Dopamine D2 Receptor Activity : this compound acts as a partial agonist at the dopamine D2 receptor, which helps to normalize dopamine transmission in the brain. This is particularly relevant in the context of schizophrenia, where dopaminergic dysregulation is a key feature .
- Serotonin 5-HT2A Receptor Antagonism : It also functions as a strong antagonist at the serotonin 5-HT2A receptor, contributing to its antipsychotic effects .
- Influence on Neuroinflammation : Recent studies have shown that this compound can reduce levels of proinflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in both brain and serum during acute immune challenges, indicating potential neuroprotective properties .
Table 1: Key Mechanisms of this compound
| Mechanism | Description |
|---|---|
| Dopamine D2 Partial Agonism | Normalizes dopamine transmission, reducing excess dopamine blockade effects |
| Serotonin 5-HT2A Antagonism | Reduces psychotic symptoms by blocking serotonin receptors |
| Anti-inflammatory Effects | Lowers proinflammatory cytokines during stress and immune challenges |
Schizophrenia Treatment
Several clinical trials have demonstrated this compound's efficacy in treating schizophrenia. A pivotal study involving 450 patients showed that treatment with this compound (42 mg) significantly improved symptoms compared to placebo, as measured by the Positive and Negative Syndrome Scale (PANSS) total score .
Case Study Highlights:
- Study 301 : Patients receiving this compound showed a mean change from baseline PANSS total score of -15.6 compared to -12.4 for placebo (p=0.02).
- Study 302 : Although this study did not meet its primary endpoint due to high placebo response rates, it contributed valuable data regarding this compound's overall efficacy profile .
Table 2: Summary of Clinical Trial Results
| Study | Treatment Group | PANSS Change from Baseline (Mean) | P-value |
|---|---|---|---|
| Study 301 | This compound (42 mg) | -15.6 | 0.02 |
| Study 302 | This compound (60 mg) | Not significant | N/A |
Safety Profile
This compound is noted for its favorable safety profile compared to other antipsychotics. Common adverse effects include mild somnolence and nausea, with lower incidences of metabolic side effects such as weight gain and dyslipidemia .
Table 3: Adverse Effects Comparison
| Adverse Effect | This compound (%) | Other SGAs (%) |
|---|---|---|
| Somnolence | 10 | 20 |
| Weight Gain | 3 | 25 |
| Dyslipidemia | 4 | 20 |
Q & A
Q. What clinical trial evidence supports lumateperone’s efficacy in treating schizophrenia?
this compound’s efficacy in schizophrenia is demonstrated through randomized, double-blind, placebo-controlled trials. Key endpoints include reductions in PANSS (Positive and Negative Syndrome Scale) total scores. For instance, pooled analyses of Studies 005 and 301 showed this compound 42 mg/day achieved statistically significant improvement versus placebo, with Number Needed to Treat (NNT) values of 8–9 for response thresholds . Early efficacy signals (e.g., MADRS score improvements in bipolar depression trials) further support its mechanistic profile .
Q. How does this compound’s safety profile compare to other antipsychotics regarding metabolic parameters?
Clinical trials indicate this compound has minimal impact on metabolic parameters (e.g., glucose, lipids, weight). In Phase 3 trials for major depressive disorder (MDD) and bipolar depression, mean changes in triglycerides, LDL/HDL cholesterol, and weight were similar to placebo . Systematic reviews highlight its favorable weight-gain profile compared to histamine- or muscarinic-receptor-targeting antipsychotics .
Q. What is the rationale for this compound’s 42 mg/day dosing in psychiatric disorders?
The 42 mg/day dose was optimized in Phase 2/3 trials balancing efficacy and tolerability. For example, in schizophrenia trials, this dose showed robust PANSS score reductions without significant sedation or metabolic adverse events. Dose-response studies in bipolar depression further confirmed its efficacy at 42 mg/day, with no additional benefit at higher doses .
Q. What methodological frameworks are used to assess this compound’s efficacy in bipolar depression?
Trials employ the Montgomery-Åsberg Depression Rating Scale (MADRS) as the primary endpoint. In a Phase 3 trial, this compound 42 mg/day demonstrated significant MADRS score reductions versus placebo by Day 8, with sustained improvements through Week 6 (effect size = −0.55, p<0.001) . Sensitivity analyses (e.g., ANCOVA with last-observation-carried-forward) validate robustness .
Q. How are this compound’s Phase 3 trials designed to address placebo response variability?
Trials use stratified randomization and stringent inclusion criteria to minimize placebo effects. For example, Studies 501 and 502 (adjunctive MDD trials) excluded high placebo responders during lead-in phases. Statistical adjustments, such as mixed-model repeated measures (MMRM), account for dropout biases .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s metabolic effects across trials?
Discrepancies arise from population heterogeneity (e.g., schizophrenia vs. bipolar depression) and comparator arms. While early studies reported no significant metabolic changes , post-marketing analyses via FAERS note rare hyperglycemia cases. Methodological reconciliation involves subgroup analyses and long-term observational studies to isolate drug-specific effects .
Q. What gaps exist in understanding this compound’s long-term safety and tolerability?
Current safety data are limited to 6-week–1-year trials. Open-label extensions and real-world studies are needed to assess rare adverse events (e.g., tardive dyskinesia) and durability of metabolic benefits. The FAERS database provides preliminary signals but requires prospective validation .
Q. What mechanistic hypotheses explain this compound’s efficacy as adjunctive therapy in MDD?
this compound’s dual modulation of serotonin (5-HT2A antagonism) and glutamate (DA/glutamate regulation) pathways may synergize with antidepressants. Phase 3 trials (Studies 501/502) showed adjunctive this compound significantly reduced MADRS scores at Week 6 (p<0.001), suggesting unique pharmacodynamic interactions .
Q. How can real-world evidence (RWE) complement RCT data for this compound’s risk-benefit assessment?
RWE from FAERS and electronic health records enables signal detection for rare adverse events (e.g., seizures). Disproportionality analyses (e.g., reporting odds ratios) quantify safety signals, though confounding by indication requires multivariable adjustment .
Q. What statistical strategies address high placebo responses in this compound trials?
Adaptive trial designs (e.g., sequential parallel comparison design) and Bayesian hierarchical models improve signal detection. In Study 403, pre-specified sensitivity analyses (e.g., excluding placebo responders) confirmed this compound’s efficacy (MADRS reduction: 5.6 points vs. placebo; p<0.0001) despite high placebo variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
